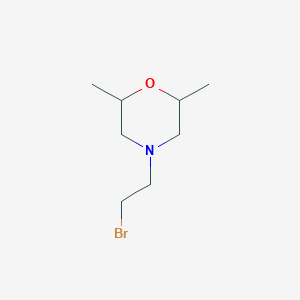

4-(2-Bromoethyl)-2,6-dimethylmorpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H16BrNO |

|---|---|

Molecular Weight |

222.12 g/mol |

IUPAC Name |

4-(2-bromoethyl)-2,6-dimethylmorpholine |

InChI |

InChI=1S/C8H16BrNO/c1-7-5-10(4-3-9)6-8(2)11-7/h7-8H,3-6H2,1-2H3 |

InChI Key |

FZUMZQZVVFIUOM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CC(O1)C)CCBr |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Bromoethyl 2,6 Dimethylmorpholine

Retrosynthetic Analysis of 4-(2-Bromoethyl)-2,6-dimethylmorpholine

A retrosynthetic analysis of this compound allows for the deconstruction of the molecule into simpler, readily available starting materials. The primary disconnections are identified at the most synthetically accessible bonds.

The most logical initial disconnection is the carbon-nitrogen bond between the morpholine (B109124) ring and the bromoethyl group. This bond is formed via an N-alkylation reaction. This leads to two key synthons: the 2,6-dimethylmorpholine (B58159) nucleophile and a bromoethyl electrophile.

Disconnection 1 (C-N Bond):

Target: this compound

Precursors: 2,6-Dimethylmorpholine and a suitable bromoethylating agent (e.g., 1,2-dibromoethane).

A further disconnection can be envisioned by considering the bromoethyl group as being derived from a more stable precursor, such as an alcohol. This suggests an intermediate, 2-(2,6-dimethylmorpholin-4-yl)ethanol, which can be converted to the desired bromide through a substitution reaction.

Disconnection 2 (C-Br Bond):

Target: this compound

Precursor: 2-(2,6-dimethylmorpholin-4-yl)ethanol

The 2,6-dimethylmorpholine core itself can be retrosynthetically disconnected. The morpholine ring is a cyclic ether and a cyclic amine. Breaking the two C-O bonds suggests a precursor like diisopropanolamine (B56660) (1,1'-iminobis(propan-2-ol)), which can undergo intramolecular cyclization.

Disconnection 3 (Morpholine Ring):

Target: 2,6-Dimethylmorpholine

Precursor: Diisopropanolamine

This analysis outlines a linear synthetic strategy: synthesis of the 2,6-dimethylmorpholine core, followed by N-alkylation with a bromoethyl group or its equivalent.

Direct Synthetic Routes to this compound

Direct synthesis generally follows the pathways identified in the retrosynthetic analysis, involving the formation of the morpholine ring and subsequent functionalization.

The final step in many direct syntheses of the title compound is the introduction of the 2-bromoethyl group onto the nitrogen atom of the 2,6-dimethylmorpholine ring. This is typically achieved via a nucleophilic substitution (SN2) reaction.

One common strategy involves the reaction of 2,6-dimethylmorpholine with an excess of 1,2-dibromoethane (B42909). The morpholine nitrogen acts as a nucleophile, displacing one of the bromide ions.

Alternatively, a two-step process starting from 2-(2,6-dimethylmorpholin-4-yl)ethanol offers a milder route. The hydroxyl group is first converted into a good leaving group, which is then displaced by a bromide ion. A well-established method for this transformation is the Appel reaction, which uses a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). This reaction proceeds under mild conditions and is effective for converting primary alcohols to alkyl bromides. For the analogous synthesis of 4-(2-bromo-ethyl)-morpholine, the reaction of 2-morpholin-4-yl-ethanol with carbon tetrabromide and triphenylphosphine in dichloromethane (B109758) has been reported.

Table 1: Reagents for Bromoethyl Formation from an Alcohol Precursor

| Reagent System | Reaction Type | Typical Conditions |

| PBr₃ | Halogenation | Neat or in a non-protic solvent |

| SOBr₂ | Halogenation | With or without pyridine |

| CBr₄ / PPh₃ | Appel Reaction | Aprotic solvent (e.g., CH₂Cl₂) |

The formation of the 2,6-dimethylmorpholine core is a critical part of the synthesis. A prevalent industrial method is the acid-catalyzed cyclization of diisopropanolamine. This reaction involves the dehydration of the diol, typically using a strong acid like sulfuric acid, to form the cyclic ether linkage. google.com The yield and the ratio of cis to trans isomers can be influenced by the reaction conditions, such as temperature and the concentration of the acid. google.com

Reductive amination represents another versatile method for constructing the morpholine ring. libretexts.orglibretexts.org This approach could involve the reaction of a suitable dicarbonyl or hydroxycarbonyl (B1239141) compound with an amine in the presence of a reducing agent. libretexts.org For instance, a precursor containing appropriately placed ketone and ether functionalities could be reacted with ammonia (B1221849) under reductive conditions to form the 2,6-dimethylmorpholine ring. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. libretexts.orgyoutube.com

The introduction of the two methyl groups at the C-2 and C-6 positions of the morpholine ring is most efficiently accomplished by using a starting material that already possesses the required stereochemistry. The synthesis of 2,6-dimethylmorpholine almost exclusively starts from diisopropanolamine, which is commercially available and contains the necessary carbon skeleton with the methyl groups in the correct positions relative to the central nitrogen atom. google.com

The cyclization of diisopropanolamine with sulfuric acid typically yields a mixture of cis- and trans-2,6-dimethylmorpholine. google.com The cis-isomer is often the thermodynamically more stable product and can be favored under certain conditions. google.comnih.gov Processes have been developed to isomerize the trans-isomer to the desired cis-isomer, for example, by using a catalyst containing palladium and zinc in the presence of hydrogen. nih.gov The specific stereoisomer (cis or trans) of 2,6-dimethylmorpholine used in the subsequent bromoethylation step will determine the final stereochemistry of the title compound.

Alternative and Convergent Synthetic Approaches

Beyond the linear approaches, more convergent strategies can provide efficient access to substituted morpholines.

One powerful method involves palladium-catalyzed carboamination reactions. nih.gov This strategy can be used to construct the morpholine ring from an O-allyl ethanolamine (B43304) derivative and an aryl or alkenyl bromide. nih.gov While not a direct synthesis of the bromoethyl derivative itself, this methodology allows for the creation of complex substituted morpholines, which could potentially be modified to introduce the bromoethyl group. The mechanism is believed to proceed through the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by N-palladation and subsequent intramolecular aminopalladation of the alkene. nih.gov

Another innovative approach utilizes bromoethylsulfonium salts as annulation agents for the synthesis of 1,4-heterocyclic compounds, including morpholines. bris.ac.uk In this method, a β-amino alcohol reacts with the bromoethylsulfonium salt, which generates a vinyl sulfonium (B1226848) salt in situ. This is followed by an intramolecular cyclization to form the morpholine ring. bris.ac.uk This method is advantageous as it often proceeds under mild conditions and tolerates a variety of substituents on the nitrogen atom.

Optimization of Reaction Conditions for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, base, temperature, and reaction time.

For the N-alkylation step with 1,2-dibromoethane, the reaction often requires a base to neutralize the HBr formed, preventing the protonation of the starting morpholine. The choice of base and solvent can significantly impact the reaction rate and the formation of byproducts.

In the case of converting the precursor alcohol 2-(2,6-dimethylmorpholin-4-yl)ethanol to the bromide, optimization of the Appel reaction would involve adjusting the stoichiometry of CBr₄ and PPh₃ and controlling the temperature to minimize side reactions.

For the cyclization of diisopropanolamine, the ratio of sulfuric acid to the amine and the reaction temperature are critical. A patent describes that using 1.25 to 2.0 moles of sulfuric acid per mole of diisopropanolamine and heating at temperatures between 170°C and 180°C can lead to high yields of 2,6-dimethylmorpholine. google.com

Table 2: Example of Reaction Optimization for Morpholine Synthesis from Diisopropanolamine google.com

| Molar Ratio (H₂SO₄:Amine) | Temperature (°C) | Time (h) | Total Yield (%) | cis:trans Ratio |

| 1.25 : 1 | 170 | 12 | 98 | 78:22 |

| 1.5 : 1 | 180 | 5 | 96 | 80:20 |

| 2.0 : 1 | 180 | 3 | 94 | 84:16 |

Catalytic Systems in the Synthesis of this compound

The synthesis of this compound, a tertiary amine, can be envisioned through the N-alkylation of 2,6-dimethylmorpholine. A direct and plausible method involves the reaction with 1,2-dibromoethane. The choice of catalyst is pivotal in directing the reaction towards high yield and selectivity, minimizing the formation of by-products such as bis-alkylated quaternary ammonium (B1175870) salts.

While specific catalytic data for the synthesis of this compound is not extensively documented in publicly available literature, analogous N-alkylation reactions of morpholines and other secondary amines provide insights into potentially effective catalytic systems. Heterogeneous catalysts are often favored for their ease of separation and recyclability. For instance, mixed metal oxides have demonstrated efficacy in the N-alkylation of amines. A study on the N-alkylation of morpholine with various alcohols utilized a CuO–NiO/γ–Al2O3 catalyst, which could potentially be adapted for the reaction with bromoalkanes. researchgate.net

Transition metal catalysts, particularly those based on palladium, ruthenium, and nickel, are also widely employed for C-N bond formation. acs.org For instance, a simple amino amide ligand has been shown to enable a ruthenium-catalyzed one-pot alkylation of primary and secondary amines with alcohols, a "borrowing hydrogen" strategy that could be modified for the use of alkyl halides. acs.org Nickel catalysts, including highly active pincer-nickel complexes, have been used for the N-alkylation of amines with alcohols under solvent-free conditions, suggesting another avenue for catalytic exploration. nih.gov The use of a heterogeneous magnetic nickel catalyst (Fe3O4@CS-Ni) has also been reported for the direct α-alkylation of ketones with benzyl (B1604629) alcohols, showcasing the versatility of nickel-based systems. google.com

The following table summarizes potential catalytic systems for the N-alkylation of 2,6-dimethylmorpholine based on analogous reactions.

| Catalyst System | Reactants | Potential Applicability to Target Synthesis | Reference |

| CuO–NiO/γ–Al2O3 | Morpholine, Alcohols | Adaptable for reaction with 1,2-dibromoethane. | researchgate.net |

| Ruthenium with amino amide ligand | Amines, Alcohols | "Borrowing hydrogen" concept could be modified. | acs.org |

| Pincer-Nickel Complex | Amines, Alcohols | Potential for solvent-free conditions. | nih.gov |

| Fe3O4@CS-Ni (magnetic) | Ketones, Benzyl Alcohols | Demonstrates versatility of nickel catalysis. | google.com |

It is important to note that the steric hindrance presented by the two methyl groups in 2,6-dimethylmorpholine would likely necessitate catalysts with high activity and specific selectivity to achieve efficient conversion.

Solvent Effects and Reaction Kinetics in this compound Production

The choice of solvent can significantly influence the rate and outcome of the N-alkylation of 2,6-dimethylmorpholine. The solvent's polarity, ability to solvate the transition state, and its role in the acid-base equilibrium of the reaction are all critical factors.

For the reaction of a secondary amine with an alkyl halide, polar aprotic solvents such as acetonitrile (B52724), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are often employed. These solvents can effectively solvate the charged intermediates and transition states, thereby accelerating the reaction rate. For instance, a general method for the direct N-alkylation of secondary amines with alkyl halides reports the successful use of acetonitrile in the presence of Hünig's base. researchgate.net In some cases, solvent-free conditions have been achieved, particularly with highly active catalysts, which aligns with green chemistry principles by reducing solvent waste. nih.gov

The kinetics of the N-alkylation of 2,6-dimethylmorpholine are expected to be influenced by several factors, including the concentration of reactants, temperature, and the nature of the catalyst and solvent. The steric hindrance of the 2,6-dimethylmorpholine substrate is a major determinant of the reaction rate. Compared to the unsubstituted morpholine, the methyl groups are likely to decrease the nucleophilicity of the nitrogen atom and sterically impede the approach of the alkylating agent, leading to slower reaction kinetics.

A kinetic study on the N-alkylation of organic superbases using a microfluidic continuous flow reactor revealed that the alkylation rate can be inversely related to the basicity of the amine. rsc.org While 2,6-dimethylmorpholine is not a superbase, this highlights the complex interplay between electronic and steric effects in determining nucleophilicity and reaction rates.

The table below outlines the expected influence of different solvent types on the synthesis of this compound.

| Solvent Type | Examples | Expected Effect on Reaction Rate | Rationale |

| Polar Aprotic | Acetonitrile, DMF, DMSO | Favorable | Good solvation of transition state and reactants. |

| Polar Protic | Water, Ethanol | Moderate to Slow | Can form hydrogen bonds with the amine, potentially reducing its nucleophilicity. |

| Nonpolar | Toluene, Hexane (B92381) | Slow | Poor solvation of charged intermediates. |

| Solvent-Free | - | Potentially Fast | Requires a highly active catalyst; high concentration of reactants. |

Kinetic studies specific to the N-alkylation of 2,6-dimethylmorpholine would be necessary to quantify the rate constants and activation energies, providing a deeper understanding of the reaction mechanism and allowing for process optimization.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves considerations such as atom economy, the use of safer solvents and reagents, energy efficiency, and waste reduction.

One key aspect of a greener synthesis is the choice of the alkylating agent. While 1,2-dibromoethane is a direct precursor, exploring alternative, less hazardous reagents is a goal of green chemistry. Another approach is the use of catalytic systems that allow for milder reaction conditions and can be recycled, as discussed in section 2.4.1.

The use of environmentally benign solvents is a cornerstone of green chemistry. Water is an ideal green solvent due to its non-toxicity, availability, and safety. Research has shown that direct N-alkylation of amines can be achieved in excellent yields in an aqueous medium at elevated temperatures, often with simple bases like sodium bicarbonate. researchgate.netacs.org This approach avoids the use of volatile organic compounds (VOCs).

Solvent-free reactions represent an even greener alternative. nih.gov By eliminating the solvent entirely, waste is minimized, and the process becomes more atom-economical. This, however, often requires highly active and selective catalysts.

The principles of green chemistry can be systematically applied to the synthesis of this compound as summarized in the table below.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Atom Economy | Utilizing a direct reaction pathway, such as the reaction of 2,6-dimethylmorpholine with 1,2-dibromoethane, to maximize the incorporation of reactant atoms into the final product. |

| Use of Safer Solvents | Replacing traditional volatile organic solvents with water or employing solvent-free conditions. nih.govresearchgate.netacs.org |

| Energy Efficiency | Employing highly active catalysts to enable reactions at lower temperatures and pressures. Microwave-assisted synthesis can also be explored to reduce reaction times and energy consumption. |

| Use of Renewable Feedstocks | While not immediately apparent for this specific molecule, future research could explore bio-based routes to the morpholine core or the ethylating agent. |

| Catalysis | Utilizing recyclable heterogeneous catalysts or highly efficient homogeneous catalysts to minimize waste and improve reaction efficiency. researchgate.net |

| Waste Prevention | Designing the synthesis to minimize the formation of by-products and facilitate the separation and recycling of catalysts and solvents. |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable. Recent advancements in the synthesis of morpholines have highlighted methods that offer environmental and safety benefits over traditional routes. researchgate.netorganic-chemistry.org

Reaction Mechanisms and Pathways Involving 4 2 Bromoethyl 2,6 Dimethylmorpholine

Mechanistic Insights into Nucleophilic Displacements at the Bromoethyl Moiety of 4-(2-Bromoethyl)-2,6-dimethylmorpholine

The bromoethyl group of this compound is the primary site for nucleophilic substitution reactions. The carbon atom bonded to the bromine is a primary alkyl halide, which strongly favors the bimolecular nucleophilic substitution (SN2) mechanism.

In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (bromide). This backside attack leads to a single, concerted step where the nucleophile-carbon bond forms simultaneously as the carbon-bromine bond breaks. The reaction proceeds through a trigonal bipyramidal transition state. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.

The steric bulk of the 2,6-dimethylmorpholino substituent, while significant, is located at the beta-position relative to the reaction center. This arrangement does not completely prevent nucleophilic attack but can slow the reaction rate compared to the less hindered 4-(2-bromoethyl)morpholine. A wide variety of nucleophiles can be employed to displace the bromide, leading to a diverse range of derivatives.

Table 1: Representative SN2 Reactions of this compound

| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Product Class |

|---|---|---|---|

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | NCCH₂CH₂-N(CH₃)₂C₄H₆O | Nitrile |

| Azide (B81097) (N₃⁻) | Sodium Azide (NaN₃) | N₃CH₂CH₂-N(CH₃)₂C₄H₆O | Alkyl Azide |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | HOCH₂CH₂-N(CH₃)₂C₄H₆O | Primary Alcohol |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | CH₃OCH₂CH₂-N(CH₃)₂C₄H₆O | Ether |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | PhSCH₂CH₂-N(CH₃)₂C₄H₆O | Thioether |

Reactions at the Nitrogen Atom of this compound

The nitrogen atom in the morpholine (B109124) ring is a tertiary amine, possessing a lone pair of electrons that imparts nucleophilic and basic character.

Protonation: As a base, the nitrogen readily reacts with acids to form a quaternary ammonium (B1175870) salt, specifically a morpholinium salt. This reaction is a simple acid-base equilibrium.

Quaternization: The nitrogen can also act as a nucleophile and react with other alkylating agents, such as methyl iodide, in an SN2 reaction. This process, known as quaternization, results in the formation of a quaternary ammonium salt with a positive charge on the nitrogen atom. The steric hindrance from the adjacent methyl groups and the ethyl group already on the nitrogen can decrease the rate of quaternization compared to simpler tertiary amines.

Intramolecular Cyclization: A potential, though generally less favorable, reaction is the intramolecular SN2 reaction where the morpholine nitrogen attacks the electrophilic carbon of the bromoethyl group. This would result in the formation of a strained, bicyclic quaternary ammonium salt. This reaction is typically disfavored due to the high energy of the resulting bridged ring system but can occur under specific conditions, such as high dilution or with the assistance of a non-nucleophilic base.

Ring-Opening and Ring-Closing Reactions Involving the Morpholine Core of this compound

The morpholine ring is generally a stable heterocyclic system. Ring-opening reactions are not common and typically require harsh conditions or specific reagents designed for cleaving cyclic amines.

Ring-closing reactions are fundamental to the synthesis of the morpholine ring itself. For instance, the synthesis of the parent 2,6-dimethylmorpholine (B58159) often involves the acid-catalyzed cyclization of a diol amine precursor.

Rearrangement Reactions and Fragmentations of this compound Derivatives

While the core structure of this compound is not prone to simple rearrangements, its derivatives can undergo such transformations. For example, a quaternary ammonium salt derived from it could potentially undergo Hofmann or Emde degradation under appropriate basic or reductive conditions, respectively, leading to ring opening.

Fragmentation is most relevant in the context of mass spectrometry analysis. The molecule would likely exhibit characteristic fragmentation patterns:

Alpha-Cleavage: Cleavage of the bond between the nitrogen and the ethyl group, or cleavage of the ring bonds adjacent to the nitrogen.

Loss of the Bromoethyl Group: Fragmentation resulting in the loss of the entire -CH₂CH₂Br side chain.

Loss of Bromine: Cleavage of the C-Br bond to give a carbocation.

Ring Fragmentation: Cleavage of the morpholine ring itself, potentially with the loss of a methyl group or an ethylene (B1197577) oxide fragment.

Table 2: Predicted Mass Spectrometry Fragmentation

| Fragment | m/z (for the most common isotopes) | Description |

|---|---|---|

| [M-Br]⁺ | 156 | Loss of a bromine radical from the molecular ion. |

| [C₆H₁₂NO]⁺ | 114 | Cleavage of the N-C bond of the ethyl group, resulting in the 2,6-dimethylmorpholinium ion. |

| [C₂H₄Br]⁺ | 107/109 | Cleavage resulting in the bromoethyl cation. |

Stereochemical Aspects of Reactions with this compound

The presence of two stereocenters at the C2 and C6 positions of the morpholine ring introduces significant stereochemical complexity. 2,6-Dimethylmorpholine can exist as two diastereomers: cis-(2R,6S)-dimethylmorpholine (which is a meso compound) and a pair of enantiomers, trans-(2R,6R)- and (2S,6S)-dimethylmorpholine.

The stereochemistry of the starting 2,6-dimethylmorpholine used in the synthesis of this compound is retained in the final product. For example, if trans-(2R,6R)-2,6-dimethylmorpholine is used as the starting material, the resulting bromoethyl derivative will also be the (2R,6R)-enantiomer.

This inherent chirality has important implications:

Reactions at the Bromoethyl Group: When a chiral nucleophile reacts with an enantiomerically pure sample of this compound, a pair of diastereomers will be formed.

Asymmetric Induction: The chiral morpholine ring can act as a chiral auxiliary. While the stereocenters are relatively far from the bromoethyl reaction site, they can still exert a modest influence on the stereochemical outcome of reactions, potentially leading to a slight preference for one diastereomer over another in certain cases. The use of optically pure (2S,6S)-2,6-dimethylmorpholine has been noted in other contexts to optimize certain reactions. biosynth.com

The specific cis or trans geometry also influences the conformation of the morpholine ring (typically a chair conformation) and the steric environment around the nitrogen and the bromoethyl group, which can affect reaction rates.

Derivatization and Functionalization Strategies for 4 2 Bromoethyl 2,6 Dimethylmorpholine

Introduction of Nitrogen-Containing Functionalities via 4-(2-Bromoethyl)-2,6-dimethylmorpholine

The primary electrophilic site in this compound is the carbon atom bearing the bromine, making it susceptible to nucleophilic substitution reactions. This reactivity can be exploited to introduce a variety of nitrogen-containing functionalities.

One of the most direct methods for incorporating a nitrogen atom is through reaction with ammonia (B1221849) or primary and secondary amines. This nucleophilic substitution reaction, typically carried out in a polar solvent, would lead to the corresponding aminoethyl derivative. The reaction conditions, such as temperature and the choice of base to scavenge the hydrobromic acid byproduct, would need to be optimized to favor the desired substitution product and minimize potential side reactions like elimination.

Another important nitrogen-containing functional group that can be introduced is the azide (B81097) moiety. The reaction of this compound with sodium azide in a suitable solvent, such as dimethylformamide (DMF), would yield 4-(2-azidoethyl)-2,6-dimethylmorpholine. The resulting azide is a versatile intermediate that can be further transformed, for instance, into a primary amine via reduction or used in cycloaddition reactions to form triazoles.

The following table summarizes potential conditions for the introduction of nitrogen-containing functionalities, based on general procedures for alkyl halides.

| Nitrogen Functionality | Reagent(s) | Solvent | General Conditions | Potential Product |

| Primary Amine | Ammonia | Ethanol | Sealed tube, elevated temperature | 4-(2-Aminoethyl)-2,6-dimethylmorpholine |

| Secondary Amine | Primary Amine (e.g., Aniline) | Acetonitrile (B52724) | Base (e.g., K2CO3), reflux | 4-(2-(Phenylamino)ethyl)-2,6-dimethylmorpholine |

| Tertiary Amine | Secondary Amine (e.g., Piperidine) | DMF | Base (e.g., Et3N), room temperature to 80°C | 4-(2-(Piperidin-1-yl)ethyl)-2,6-dimethylmorpholine |

| Azide | Sodium Azide (NaN3) | DMF | 50-100°C | 4-(2-Azidoethyl)-2,6-dimethylmorpholine |

Carbon-Carbon Bond Formation Utilizing this compound as a Precursor

The bromoethyl group of this compound also serves as a handle for the formation of new carbon-carbon bonds, a fundamental transformation in organic synthesis for building molecular complexity.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. While typically employed with aryl and vinyl halides, certain conditions can facilitate the coupling of alkyl halides.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. google.comacs.orgresearchgate.net For this compound, a Suzuki-Miyaura coupling with an aryl or vinyl boronic acid or ester could potentially introduce a new aryl or vinyl substituent at the ethyl side chain. google.comacs.orgresearchgate.net This reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. google.comacs.orgresearchgate.net The choice of ligand is crucial for achieving good yields with alkyl bromides.

Heck Reaction: The Heck reaction couples an organic halide with an alkene to form a substituted alkene. google.comacs.orgresearchgate.net While less common for alkyl halides, intramolecular Heck reactions are well-established, and intermolecular versions with activated alkyl halides have been reported. google.comacs.orgresearchgate.net The reaction of this compound with an alkene under palladium catalysis would lead to the formation of a longer, unsaturated side chain. google.comacs.orgresearchgate.net

The table below outlines generalized conditions for these cross-coupling reactions.

| Coupling Reaction | Coupling Partner | Catalyst System | Base | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)2, SPhos | K3PO4 | 4-(2-Aryl-ethyl)-2,6-dimethylmorpholine |

| Heck | Styrene | Pd(PPh3)4 | Et3N | 4-(4-Phenylbut-3-en-1-yl)-2,6-dimethylmorpholine |

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. sigmaaldrich.comgoogle.com Direct Sonogashira coupling with alkyl halides is not standard. However, a two-step sequence involving elimination to the vinyl morpholine (B109124) followed by Sonogashira coupling could be a viable strategy. Alternatively, the bromoethyl compound can be coupled with acetylides in a nucleophilic substitution manner.

Alkylation of Alkynes: A more direct approach for coupling with alkynes involves the deprotonation of a terminal alkyne with a strong base to form an acetylide, which can then act as a nucleophile to displace the bromide from this compound. This would result in the formation of a new C(sp)-C(sp3) bond.

Synthesis of Heterocyclic Systems from this compound

The bifunctional nature of certain nucleophiles allows for the construction of new heterocyclic rings using this compound as a building block. For instance, reaction with a hydrazine (B178648) derivative could potentially lead to the formation of a six-membered nitrogen-containing heterocycle. Similarly, reaction with a molecule containing two nucleophilic sites, such as a diamine or a hydroxy-amine, could be employed to construct larger ring systems incorporating the 2,6-dimethylmorpholinoethyl moiety. The success of such strategies would depend on controlling the regioselectivity of the cyclization step.

Selective Functionalization of the Morpholine Ring in this compound

While the bromoethyl group is the most reactive site for many transformations, the morpholine ring itself can be functionalized. A patent describes a method for the oxidative ring-opening of morpholine derivatives using visible light and oxygen, which could potentially be applied to this compound to generate acyclic amino-ether derivatives. google.com Such a transformation would dramatically alter the molecular scaffold, providing access to a different class of compounds.

Strategies for Chiral Derivatization of this compound

The 2,6-dimethylmorpholine (B58159) core of the title compound contains two stereocenters. Depending on the synthetic route to the starting material, it may exist as a mixture of cis and trans diastereomers, each of which is a racemate.

Synthesis of Chiral 2,6-Dimethylmorpholine: The preparation of enantiomerically pure 2,6-dimethylmorpholine has been reported. One approach involves the cyclization of diisopropanolamine (B56660). researchgate.net Another method describes the asymmetric synthesis starting from chiral precursors like ethyl lactate. nih.gov Furthermore, asymmetric hydrogenation of dehydromorpholines has been developed to produce chiral 2-substituted morpholines with high enantioselectivity. rsc.org These chiral morpholines could then be N-alkylated to produce chiral this compound.

Resolution of Racemic 2,6-Dimethylmorpholine: A patent details a process for the resolution of racemic trans-2,6-dimethylmorpholine using an optically active resolving agent, such as mandelic acid. acs.org This method allows for the separation of the enantiomers, which can then be used to synthesize enantiomerically pure derivatives. acs.org

The availability of enantiomerically pure 2,6-dimethylmorpholine opens the door to the synthesis of chiral, non-racemic this compound. This chiral building block could then be used in the aforementioned derivatization reactions to produce a library of enantiopure compounds.

The following table summarizes methods for obtaining chiral 2,6-dimethylmorpholine.

| Method | Description | Key Reagents/Steps | Reference(s) |

| Asymmetric Synthesis | Synthesis from chiral starting materials. | (R)- or (S)-Ethyl lactate | nih.gov |

| Asymmetric Hydrogenation | Rhodium-catalyzed asymmetric hydrogenation of a dehydromorpholine precursor. | [Rh(cod)2]SbF6, Chiral bisphosphine ligand | rsc.org |

| Racemic Resolution | Separation of enantiomers using a chiral resolving agent. | D- or L-Mandelic acid | acs.org |

Role of 4 2 Bromoethyl 2,6 Dimethylmorpholine As a Synthetic Intermediate

Building Block for Complex Organic Scaffolds Incorporating the Morpholine (B109124) Moiety

The 2,6-dimethylmorpholine (B58159) scaffold is recognized as a privileged structural motif, frequently encountered in a multitude of biologically active compounds, including pharmaceuticals and agrochemicals. The strategic placement of two methyl groups imparts both steric hindrance and conformational rigidity, which are often pivotal in the modulation of a molecule's pharmacological profile. The compound 4-(2-Bromoethyl)-2,6-dimethylmorpholine stands out as a superior reagent for the introduction of this particular morpholine derivative into larger, more intricate molecular structures.

The principal reaction pathway involves the nucleophilic substitution of the bromide ion by a diverse range of nucleophiles. This facilitates the straightforward attachment of the 2,6-dimethylmorpholin-4-ylethyl group to various molecular backbones. For example, nucleophiles such as alcohols, phenols, thiols, and amines can readily displace the bromide to yield the corresponding ethers, thioethers, and tertiary amines.

A significant advantage of employing this compound is the capacity to construct molecules with meticulously defined stereochemistry. This is particularly achievable when utilizing enantiomerically pure versions of the starting material, such as (2S,6S)- or (2R,6R)-2,6-dimethylmorpholine. sigmaaldrich.comchemimpex.com The ability to control stereochemistry is of utmost importance in the synthesis of chiral drugs, where frequently only a single enantiomer is responsible for the desired therapeutic activity.

Table 1: Related 2,6-Dimethylmorpholine Compounds and their Properties

| Compound Name | CAS Number | Molecular Formula | Key Characteristics |

| cis-2,6-Dimethylmorpholine | 6485-55-8 | C6H13NO | Versatile intermediate for pharmaceuticals and agrochemicals. chemimpex.com |

| trans-2,6-Dimethylmorpholine | 6485-45-6 | C6H13NO | Isomer used in specific synthetic applications. rsc.org |

| (2S,6S)-2,6-Dimethylmorpholine | 276252-73-4 | C6H13NO | Optically pure enantiomer for chiral synthesis. sigmaaldrich.comchemimpex.com |

| (2R,6R)-2,6-Dimethylmorpholine | 171753-74-5 | C6H13NO | The other optically pure enantiomer for stereospecific reactions. sigmaaldrich.com |

This table is generated based on data for related compounds, as specific data for this compound is not extensively available.

Precursor for Amine-Based Ligands and Organocatalysts

The inherent tertiary amine functionality within the morpholine ring of this compound makes it a compelling precursor for the synthesis of innovative amine-based ligands and organocatalysts. The nitrogen atom can serve as a coordination site for metal ions, while the steric and electronic characteristics of the 2,6-dimethylmorpholine group can significantly influence the catalytic activity and selectivity of the resultant metal complexes.

Moreover, the bromoethyl group can be chemically transformed into other functional groups, offering a versatile handle for the further elaboration of the ligand's structure. For instance, a reaction with a phosphine (B1218219) nucleophile can pave the way for the creation of P,N-type bidentate ligands, which have found widespread use in transition-metal-catalyzed cross-coupling reactions.

In the domain of organocatalysis, the morpholine scaffold has demonstrated its efficacy in a variety of chemical transformations. Although pyrrolidine-based catalysts are often noted for their higher reactivity, the distinct stereoelectronic properties of morpholine derivatives can provide complementary reactivity and selectivity profiles. sigmaaldrich.com this compound can be harnessed to synthesize chiral organocatalysts for reactions like aldol (B89426) and Michael additions, where the 2,6-dimethyl substitution pattern can guide a specific stereochemical outcome.

Application in the Synthesis of Specific Compound Classes (e.g., nitrogen-containing heterocycles, polyamines)

This compound is a prized reagent for the synthesis of diverse classes of nitrogen-containing compounds. sigmaaldrich.comnih.gov Its capacity to function as a dialkylating agent, either directly or following the conversion of the bromide to a more reactive leaving group, enables the construction of both cyclic and acyclic polyamines.

For example, its reaction with primary amines or ammonia (B1221849) can lead to the formation of N-substituted ethylenediamines, which are crucial building blocks for a wide range of chelating agents and pharmaceutical products. Subsequent reactions of these products can lead to the assembly of more complex polyamine architectures.

In the synthesis of nitrogen-containing heterocycles, the bromoethyl group can actively participate in intramolecular cyclization reactions. sigmaaldrich.comnih.gov Through the careful design of the substrate, it is possible to construct novel heterocyclic rings that are appended to the 2,6-dimethylmorpholine core. This synthetic strategy opens up avenues to new chemical spaces with potential applications in the realms of medicinal chemistry and materials science.

Exploration in Fragment-Based Drug Discovery Libraries (Focused on Synthetic Applications, Not Biological Activity)

Fragment-based drug discovery (FBDD) has risen as a potent strategy for the identification of lead compounds in the drug discovery pipeline. This methodology hinges on the screening of small, low-molecular-weight compounds, or "fragments," that typically bind to a biological target with low affinity. These initial hits are subsequently optimized and expanded into more potent drug candidates. nih.gov

This compound is an exemplary candidate for inclusion in fragment libraries. The 2,6-dimethylmorpholine moiety itself constitutes a desirable fragment that can be readily modified and elaborated upon. The reactive bromoethyl group furnishes a convenient point of attachment for linking this fragment to other small molecules or for "growing" the fragment by introducing new chemical functionalities.

The synthetic value of this compound in FBDD is rooted in its ability to generate a broad spectrum of derivatives. By reacting this compound with a library of varied nucleophiles, a vast collection of new fragments can be synthesized in a rapid fashion. This allows for the thorough exploration of a wider chemical space centered around the 2,6-dimethylmorpholine scaffold, thereby enhancing the probability of discovering a fragment that binds to the target of interest. The conformational constraints imposed by the dimethyl substitution can provide invaluable structure-activity relationship (SAR) data during the critical fragment-to-lead optimization phase. The 2,6-dimethylmorpholine scaffold is a valuable component in medicinal chemistry, and its incorporation into fragment libraries via this compound facilitates the discovery of novel drug candidates. The synthetic accessibility and the potential for diversification make this compound a valuable tool for the construction of high-quality fragment libraries.

Computational and Theoretical Studies of 4 2 Bromoethyl 2,6 Dimethylmorpholine

Conformational Analysis of 4-(2-Bromoethyl)-2,6-dimethylmorpholine

Conformational analysis is fundamental to understanding a molecule's structure-property relationships. For this compound, this analysis focuses on the arrangement of its substituents around the morpholine (B109124) ring and the flexibility of the N-bromoethyl side chain.

The morpholine ring, a six-membered heterocycle, predominantly adopts a chair conformation , which is energetically more favorable than the boat or twist-boat forms. researchgate.netresearchgate.net The presence of methyl groups at the C2 and C6 positions introduces significant steric considerations. These substituents can exist in either axial or equatorial positions. Theoretical calculations on related 2,6-dimethyl-substituted heterocycles consistently show that the di-equatorial conformation is the most stable due to the minimization of 1,3-diaxial steric strain. sapub.org

Computational methods like Density Functional Theory (DFT) are employed to calculate the relative energies of these different conformers. numberanalytics.commdpi.com By optimizing the geometry of each possible conformer (e.g., cis-diequatorial, cis-diaxial, trans-equatorial-axial) and calculating their single-point energies, a potential energy surface can be mapped. This allows for the identification of the global minimum energy conformation and the energy barriers between different conformers.

Table 1: Predicted Relative Energies of this compound Conformers This table is illustrative, based on principles from related substituted cyclohexanes and morpholines. Actual values require specific DFT calculations for the target molecule.

| Conformer Description | Methyl Groups Orientation | N-Bromoethyl Group Orientation | Predicted Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|---|

| A (Global Minimum) | cis-2,6-diequatorial | Equatorial | 0.00 | > 95% |

| B | cis-2,6-diequatorial | Axial | ~2.5 - 4.0 | < 5% |

| C | cis-2,6-diaxial | Equatorial | > 5.0 | < 0.1% |

| D | trans-2,6-eq/ax | Equatorial | ~1.8 - 2.5 | < 5% |

Molecular Docking and Intermolecular Interactions (Theoretical, Not Biological)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another. researchgate.net While often used in drug discovery to model ligand-protein interactions, the principles of docking can be applied theoretically to understand the non-covalent interactions of this compound with other molecules or surfaces. mdpi.comgyanvihar.org

The key structural features of this compound that dictate its intermolecular interactions are:

The Morpholine Oxygen: A hydrogen bond acceptor.

The Morpholine Nitrogen: A tertiary amine that is weakly basic and can act as a hydrogen bond acceptor.

The Alkyl Groups (Methyl and Ethyl): Contribute to hydrophobic (van der Waals) interactions.

The Bromine Atom: A polarizable and weakly electron-withdrawing group that can participate in halogen bonding.

A theoretical docking study could involve placing the molecule in a defined binding pocket of a model receptor or crystal lattice. The simulation would explore various orientations and conformations of the molecule, scoring them based on the strength of intermolecular forces like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. gyanvihar.orgnih.gov Such a study would likely predict that the morpholine oxygen is a primary site for hydrogen bonding, while the dimethyl-substituted ring and ethyl chain would favor interactions with nonpolar surfaces.

Reaction Pathway Predictions and Transition State Analysis for Reactions Involving this compound

Computational chemistry provides powerful tools for elucidating reaction mechanisms. frontiersin.org For this compound, two primary reactive sites can be analyzed: the nucleophilic nitrogen of the morpholine ring and the electrophilic carbon of the bromoethyl group.

A key reaction pathway to predict is the intramolecular cyclization . The morpholine nitrogen could potentially displace the bromine atom via an intramolecular Sₙ2 reaction to form a bicyclic quaternary ammonium (B1175870) salt. DFT calculations can be used to model this pathway by:

Identifying Reactants, Products, and Transition States: The geometries of the starting material, the bicyclic product, and the transition state connecting them are optimized.

Calculating Activation Energy: The energy difference between the reactant and the transition state determines the activation barrier (Ea), indicating the kinetic feasibility of the reaction. researchgate.net

Calculating Reaction Energy: The energy difference between the reactant and the product (ΔE) indicates if the reaction is thermodynamically favorable (exothermic or endothermic).

Another predictable reaction is the intermolecular nucleophilic substitution at the bromoethyl group. A nucleophile (e.g., hydroxide, cyanide) would attack the carbon bonded to the bromine. Computational models can compare the activation barriers for different nucleophiles to predict relative reaction rates. nih.gov

Table 2: Illustrative DFT Data for a Predicted Intramolecular Cyclization This table presents hypothetical data for the intramolecular Sₙ2 reaction of this compound, based on general principles of similar reactions.

| Parameter | Reactant | Transition State (TS) | Product |

|---|---|---|---|

| Relative Energy (kcal/mol) | 0.0 | +25.8 | -5.2 |

| Key Bond Distance (N···C) (Å) | ~3.10 | ~2.15 | ~1.52 |

| Key Bond Distance (C-Br) (Å) | ~1.95 | ~2.40 | (dissociated) |

| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A |

Quantum Chemical Calculations on Reactivity Descriptors of this compound

Quantum chemical calculations can quantify the electronic properties of a molecule, providing insights into its reactivity. hakon-art.com Key reactivity descriptors that can be calculated for this compound using DFT include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to reactivity. hakon-art.com The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). For this molecule, the HOMO is expected to be localized on the morpholine nitrogen, identifying it as the primary nucleophilic center. The LUMO is likely to be associated with the σ* antibonding orbital of the C-Br bond, marking this as the primary electrophilic site. The HOMO-LUMO energy gap is an indicator of molecular stability. hakon-art.com

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. researchgate.netnih.gov For this compound, the map would show a negative potential (red) around the morpholine oxygen and a slightly positive potential (blue) around the hydrogen atoms and the carbon attached to the bromine, confirming the sites for electrophilic and nucleophilic attack, respectively.

Fukui Functions: These functions provide a more quantitative measure of the reactivity at each atomic site, indicating the change in electron density when an electron is added or removed. This helps to precisely rank the nucleophilic and electrophilic characters of different atoms in the molecule. researchgate.net

Force Field Development and Molecular Dynamics Simulations for this compound Systems

While quantum mechanics provides high accuracy for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of large systems (e.g., the molecule in a solvent) over time. ajchem-a.com MD relies on a force field , which is a set of parameters that describe the potential energy of the system's atoms and bonds. nih.gov

For a novel molecule like this compound, a specific force field would need to be developed. This process involves:

Parameter Assignment: Using existing parameters from general force fields like GAFF or CGenFF for standard bond, angle, and dihedral types. rsc.org

Parameter Derivation: For unique or critical parameters, especially dihedral angles around the N-C and C-C bonds of the side chain, quantum mechanical calculations are performed to derive more accurate values by fitting the force field potential to the QM energy surface. nih.govresearchgate.net

Validation: The new parameters are validated by comparing MD simulation results of bulk properties (like density or heat of vaporization) against experimental data, if available, or against higher-level QM calculations. uq.edu.au

Once a reliable force field is established, MD simulations can be performed. mdpi.com A typical simulation would place one or more molecules of this compound in a box of solvent (e.g., water or chloroform) and calculate the trajectory of every atom over time. These simulations can reveal:

Solvation Structure: How solvent molecules arrange around the solute, for instance, by calculating the radial distribution function for water around the morpholine oxygen.

Dynamic Conformational Preferences: The simulations would show the dynamic equilibrium between different chair conformers and the flexibility of the bromoethyl side chain in a solution environment. acs.org

Transport Properties: Properties like the diffusion coefficient can be calculated, which are relevant to understanding its behavior in solution.

Analytical Methodologies in the Study of 4 2 Bromoethyl 2,6 Dimethylmorpholine and Its Derivatives

Spectroscopic Characterization Techniques Applied to the Compound and its Reaction Products (Emphasis on Methodological Advancement)

The primary spectroscopic techniques for the characterization of "4-(2-Bromoethyl)-2,6-dimethylmorpholine" would include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. In ¹H NMR, the chemical shifts and coupling patterns of the protons on the morpholine (B109124) ring, the ethyl chain, and the methyl groups provide a detailed map of the proton environment. For instance, the protons of the bromoethyl group would appear as distinct triplets due to coupling with each other. The protons on the morpholine ring would exhibit more complex splitting patterns due to their diastereotopic nature in the chair conformation of the ring.

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and non-destructive technique to identify the functional groups present in the molecule. The spectrum of "this compound" would be characterized by the absence of an N-H stretching band (typically found around 3300-3500 cm⁻¹), confirming the tertiary nature of the amine. Key absorptions would include C-H stretching vibrations of the alkyl groups, C-O-C stretching of the ether linkage in the morpholine ring (around 1100 cm⁻¹), and the C-Br stretching vibration (typically in the 500-600 cm⁻¹ region).

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound. For "this compound," Electron Ionization (EI) would likely lead to the cleavage of the C-Br bond and fragmentation of the morpholine ring. Electrospray Ionization (ESI), a softer ionization technique, would be expected to produce a prominent protonated molecular ion [M+H]⁺. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact mass and elemental composition.

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals for morpholine ring protons, ethyl group protons (with characteristic coupling), and methyl group protons. |

| ¹³C NMR | Distinct signals for each carbon atom in the molecule, including the carbon bearing the bromine atom. |

| IR Spectroscopy | Absence of N-H stretch; presence of C-H, C-O-C, and C-Br stretching vibrations. |

| Mass Spectrometry (ESI) | Protonated molecular ion [M+H]⁺ with a characteristic isotopic pattern for bromine. |

Chromatographic Separation and Purification Methodologies for this compound

Chromatographic techniques are paramount for the separation and purification of "this compound" from reaction mixtures and for the analysis of its purity.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for monitoring the progress of reactions and for preliminary purity assessment. A suitable stationary phase would be silica (B1680970) gel, and the mobile phase would typically be a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) to achieve optimal separation. Visualization can be achieved using UV light if the compound is UV-active, or by staining with reagents such as potassium permanganate (B83412) or iodine.

Column Chromatography: For preparative scale purification, column chromatography using silica gel as the stationary phase is the standard method. nih.gov The choice of eluent is critical and is usually determined by preliminary TLC analysis. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the desired product from starting materials and by-products.

Gas Chromatography (GC): Given the volatility of "this compound," gas chromatography is a suitable technique for its analysis. A capillary column with a non-polar or medium-polarity stationary phase would likely provide good separation. A Flame Ionization Detector (FID) would offer high sensitivity for this organic analyte. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification of the compound and any impurities. For related morpholine compounds, derivatization has been employed to create more volatile and stable derivatives for GC analysis. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both analytical and preparative separations. researchgate.net For a basic compound like "this compound," reversed-phase HPLC with a C18 column would be a common choice. The mobile phase would typically consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with an additive such as formic acid or trifluoroacetic acid to improve peak shape by protonating the amine. researchgate.net For more challenging separations, especially of polar analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative. nih.gov

| Chromatographic Method | Stationary Phase | Mobile Phase/Eluent | Detection Method |

| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane/Ethyl Acetate mixtures | UV light, KMnO₄, Iodine |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Collection of fractions and TLC/GC analysis |

| Gas Chromatography (GC) | Capillary column (e.g., DB-5) | Inert carrier gas (e.g., He, N₂) | FID, Mass Spectrometry (MS) |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Acetonitrile/Water with acid modifier | UV, Mass Spectrometry (MS) |

Quantitative Analysis and Reaction Monitoring Techniques

Accurate quantification of "this compound" is crucial for yield calculations and for studying reaction kinetics.

Gas Chromatography (GC) with an Internal Standard: For quantitative analysis, GC with an internal standard is a highly reliable method. A known amount of an internal standard (a non-interfering compound with a similar retention time and response factor) is added to the sample. By comparing the peak area of the analyte to that of the internal standard, the concentration of "this compound" can be accurately determined.

High-Performance Liquid Chromatography (HPLC) with UV or MS Detection: HPLC can also be used for quantitative analysis. If the compound has a chromophore, UV detection can be employed. However, for compounds with weak UV absorbance, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used. HPLC coupled with mass spectrometry (LC-MS), particularly in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, offers excellent sensitivity and selectivity for quantification, even in complex matrices. nih.gov

Reaction Monitoring: The progress of reactions involving "this compound" can be conveniently monitored by TLC or GC-MS. Small aliquots of the reaction mixture can be taken at regular intervals and analyzed to observe the disappearance of starting materials and the appearance of the product. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Advanced Spectroscopic Techniques for Structural Elucidation of this compound (e.g., 2D NMR, HRMS)

For unambiguous structure confirmation, especially for novel derivatives of "this compound," advanced spectroscopic techniques are essential.

2D NMR Spectroscopy: Two-dimensional NMR techniques provide correlational information between different nuclei, which is invaluable for piecing together the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons, helping to identify adjacent protons in the ethyl chain and within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for the definitive assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the ethyl group and the nitrogen of the morpholine ring, and for confirming the positions of the methyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can help to determine the stereochemistry of the 2,6-dimethylmorpholine (B58159) ring (cis or trans).

High-Resolution Mass Spectrometry (HRMS): As mentioned earlier, HRMS provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental formula of "this compound" and its derivatives, distinguishing it from other compounds with the same nominal mass. Predicted HRMS data for the protonated molecule [M+H]⁺ suggests a mass of 222.04881 m/z. uni.lu

| Advanced Technique | Information Gained | Application to this compound |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms (¹H-¹H, ¹H-¹³C) | Unambiguous assignment of all proton and carbon signals and confirmation of the overall molecular structure. |

| 2D NMR (NOESY) | Spatial proximity of atoms | Determination of the relative stereochemistry of the methyl groups on the morpholine ring. |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental composition | Confirmation of the molecular formula and identification of reaction products. |

Future Research Directions and Unexplored Potential of 4 2 Bromoethyl 2,6 Dimethylmorpholine

Novel Synthetic Applications and Method Development

The presence of a reactive bromoethyl group attached to the sterically hindered 2,6-dimethylmorpholine (B58159) core makes 4-(2-bromoethyl)-2,6-dimethylmorpholine a valuable, yet underutilized, building block in organic synthesis. Future research is poised to explore its utility in constructing complex molecular architectures.

The primary reactive site, the C-Br bond, is susceptible to nucleophilic substitution, a cornerstone of organic synthesis. scienceskool.co.ukperlego.com This allows for the introduction of a wide variety of functional groups. Future synthetic applications could include:

Synthesis of Novel Pharmaceutical Scaffolds: The morpholine (B109124) moiety is a privileged structure in drug discovery, appearing in numerous approved drugs. acs.orge3s-conferences.orgresearchgate.net By reacting this compound with various nucleophiles (amines, thiols, phenols, etc.), a library of novel compounds could be generated for biological screening. nih.govnih.gov The cis-2,6-dimethyl substitution pattern could offer unique stereochemical control, potentially leading to more selective and potent drug candidates. nih.govacs.orgnih.gov

Development of Functional Materials: The morpholine unit can be incorporated into polymers and materials to impart specific properties. e3s-conferences.org Future work could involve the polymerization of vinyl monomers functionalized via the bromoethyl group, or the grafting of this moiety onto surfaces to create materials with tailored properties, such as improved hydrophilicity or biocompatibility.

Catalyst and Ligand Synthesis: The nitrogen atom of the morpholine ring can act as a ligand for transition metals. By elaborating the bromoethyl side chain, novel chiral ligands could be synthesized for asymmetric catalysis. The 2,6-dimethyl groups provide a specific stereochemical environment that could be exploited for high enantioselectivity. acs.org

Recent advances in the synthesis of substituted morpholines have highlighted the importance of developing efficient and stereoselective methods. organic-chemistry.orgresearchgate.net Future research could focus on developing new catalytic methods that utilize this compound as a key starting material.

Exploration of New Reaction Mechanisms

The reactivity of haloalkanes is well-documented, primarily involving nucleophilic substitution (S_N1 and S_N2) and elimination (E1 and E2) reactions. scienceskool.co.ukperlego.comyoutube.comyoutube.com However, the specific substitution pattern of this compound presents opportunities to study more nuanced mechanistic pathways.

Neighboring Group Participation: The nitrogen atom of the morpholine ring is positioned to potentially participate in the displacement of the bromide ion, forming a transient aziridinium (B1262131) ion intermediate. This neighboring group participation could significantly influence the rate and stereochemistry of substitution reactions. A detailed kinetic and stereochemical investigation of its reactions with various nucleophiles would be a valuable area of future research.

Competitive Elimination vs. Substitution: The presence of protons on the carbon adjacent to the bromo-substituted carbon allows for the possibility of elimination reactions to form an N-vinyl-2,6-dimethylmorpholine. youtube.com A systematic study of the reaction conditions (base strength, solvent, temperature) that favor either substitution or elimination would provide a deeper understanding of the reactivity of this specific substrate and allow for selective synthesis of different product classes.

Radical Reactions: While less common for simple haloalkanes, the initiation of radical reactions at the C-Br bond could lead to novel carbon-carbon bond-forming reactions. Future studies could explore photochemically or radically initiated additions to alkenes and alkynes, expanding the synthetic utility of this compound.

Understanding these mechanistic details will be crucial for controlling the outcome of reactions and for designing new synthetic strategies based on this versatile building block.

Computational Design of Derivatives with Tuned Reactivity

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. mdpi.com For this compound, computational methods can be employed to design derivatives with fine-tuned properties for specific applications. nih.govmdpi.com

Predicting pKa and Reactivity: The basicity of the morpholine nitrogen can be influenced by substituents on the ring or side chain. Quantum mechanical calculations can predict the pKa of derivatives, which is crucial for applications where the protonation state is important, such as in biological systems or pH-responsive materials. nih.gov These calculations can also model the transition states of substitution and elimination reactions to predict which pathway is more favorable under different conditions.

Designing for Specific Biological Targets: If this scaffold is to be used in drug discovery, molecular docking and molecular dynamics simulations can be used to design derivatives that bind with high affinity and selectivity to a specific biological target, such as an enzyme or receptor. mdpi.comnih.gov By computationally exploring different substituents that can be introduced via the bromoethyl handle, researchers can prioritize the synthesis of the most promising candidates.

In Silico Screening of Virtual Libraries: A virtual library of thousands of potential derivatives of this compound can be generated and screened in silico for desired properties, such as ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles or binding affinity to a target. mdpi.com This approach can significantly accelerate the discovery process by focusing experimental efforts on a smaller, more promising set of compounds.

The integration of computational design with synthetic efforts will be a key driver for unlocking the full potential of this molecular scaffold.

Integration into Automated Synthesis Platforms

The field of organic synthesis is increasingly moving towards automation to accelerate the discovery and optimization of new molecules and reactions. researchgate.netnih.gov The properties of this compound make it a suitable candidate for integration into such platforms.

Building Block for Combinatorial Libraries: Automated synthesis platforms often rely on a set of versatile building blocks that can be combined in various ways to rapidly generate large libraries of compounds. thermofisher.comstanford.edu The reactive bromoethyl group of this compound allows for its straightforward incorporation into automated workflows, where it can be reacted with a diverse set of nucleophiles in a parallel or flow-chemistry setup.

High-Throughput Reaction Optimization: Automated platforms are ideal for high-throughput screening of reaction conditions (catalysts, solvents, temperatures, etc.) to quickly identify the optimal parameters for a given transformation. enamine.netnuvisan.com The reactions of this compound could be systematically optimized using such a platform, which would be particularly useful for fine-tuning the selectivity between substitution and elimination pathways.

On-Demand Synthesis of Derivatives: Once reaction protocols are established and automated, specific derivatives of this compound could be synthesized on-demand for further testing. This would eliminate the need for large, pre-synthesized libraries and allow for a more agile and responsive research process.

The development of robust and automated synthetic routes starting from this compound will be a significant enabler for its widespread use in both academic and industrial research.

Potential as a Probe for Specific Chemical Transformations

The unique combination of a stable, sterically defined morpholine core and a reactive handle suggests that derivatives of this compound could be developed as chemical probes to study and detect specific chemical transformations.

Fluorescent Probes: By attaching a fluorophore to the bromoethyl side chain, it may be possible to create probes whose fluorescence properties change upon reaction at the morpholine nitrogen or in response to changes in the local environment. For example, the protonation of the morpholine nitrogen in acidic environments could alter the electronic properties of the attached fluorophore, leading to a change in fluorescence. nih.govresearchgate.netnih.gov This could be exploited to develop pH-sensitive probes for biological imaging.

Probes for Enzyme Activity: The bromoethyl group can act as a covalent handle to attach this scaffold to a reporter molecule. If the 2,6-dimethylmorpholine moiety is recognized by a specific enzyme, such a construct could be used to develop activity-based probes to study enzyme function.

Affinity-Based Probes: By immobilizing this compound on a solid support, it could be used as an affinity matrix to capture and identify proteins that bind to the 2,6-dimethylmorpholine scaffold. This would be a valuable tool for target identification in drug discovery.

The development of such chemical probes would not only provide new tools for chemical biology but also deepen our understanding of the molecular interactions of the 2,6-dimethylmorpholine scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.